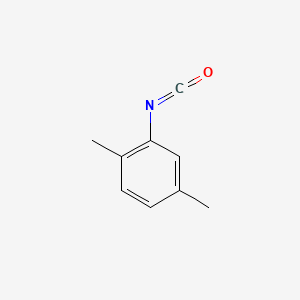

2,5-Dimethylphenyl isocyanate

Description

Properties

IUPAC Name |

2-isocyanato-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXVXJQIQVOCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068227 | |

| Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40397-98-6 | |

| Record name | 2,5-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40397-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isocyanato-1,4-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040397986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylphenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOCYANATO-1,4-DIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UPG772T8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dimethylphenyl isocyanate basic properties

An In-depth Technical Guide to 2,5-Dimethylphenyl Isocyanate

This guide provides a comprehensive overview of the core properties, synthesis, safety, and handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties

This compound is an aromatic organic compound featuring an isocyanate functional group (-N=C=O) attached to a dimethyl-substituted benzene ring.[1][2] This reactive moiety makes it a valuable intermediate in organic synthesis.[2]

Chemical and Physical Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Boiling Point | 210 °C (literature) | [1][3] |

| Density | 1.043 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.5315 | [1] |

| Flash Point | 195 °F (90.6 °C) | [3] |

| Molecular Weight | 147.17 g/mol | [3][4] |

| XLogP3 | 3.50 | [3] |

Identifiers and Structure

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| IUPAC Name | 2-isocyanato-1,4-dimethylbenzene | [1][2] |

| CAS Number | 40397-98-6 | [1][2][5] |

| Molecular Formula | C₉H₉NO | [1][2][6] |

| SMILES | CC1=CC=C(C)C(=C1)N=C=O | [1] |

| InChI Key | SOXVXJQIQVOCAY-UHFFFAOYSA-N | [1] |

| Synonyms | 2,5-Isocyanatoxylene, 1-Isocyanato-2,5-dimethylbenzene | [2][3] |

| MDL Number | MFCD00013854 | [1] |

| PubChem CID | 98605 | [1] |

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in a controlled laboratory environment.[7]

Hazard Identification

-

Health Hazards : Harmful if swallowed, in contact with skin, or if inhaled.[2][7] It causes skin and serious eye irritation.[2][7] Inhalation may lead to allergy or asthma symptoms, breathing difficulties, and respiratory irritation.[2][7]

-

Physical Hazards : It is a combustible liquid.[7] Containers may explode when heated.[7]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection, such as chemical safety goggles.[2][7] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] It should be kept refrigerated and away from heat, sparks, and open flames.[7]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[7]

Experimental Protocols

The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and water.[8] This reactivity is fundamental to its application in synthesis.

Synthesis via Phosgenation

A common method for preparing aryl isocyanates is the reaction of the corresponding aniline with phosgene or a phosgene equivalent like triphosgene or solid phosgene (triphosgene).[9][10]

Objective: To synthesize this compound from 2,5-dimethylaniline.

Materials:

-

2,5-Dimethylaniline

-

Solid Phosgene (Triphosgene)

-

1,2-Dichloroethane (or another suitable inert solvent)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Apparatus for distillation under reduced pressure

Methodology:

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve solid phosgene in 1,2-dichloroethane.[10]

-

Separately, prepare a solution of 2,5-dimethylaniline in 1,2-dichloroethane.[10]

-

While stirring under a nitrogen atmosphere, slowly add the 2,5-dimethylaniline solution to the solid phosgene solution at a controlled temperature, typically between 0-5 °C.[10] This ensures that phosgene remains in excess, minimizing the formation of diaryl urea byproducts.[10]

-

After the addition is complete, gradually raise the temperature to the reflux temperature of the solvent (approx. 75-80 °C for 1,2-dichloroethane) and maintain the reaction for 3 to 6 hours.[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to yield this compound.[10]

Caption: Phosgenation synthesis of this compound.

Reactivity and Applications

The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack.[8] This reactivity allows for the synthesis of a wide range of derivatives.

-

Urea Derivatives : Reaction with primary or secondary amines yields substituted ureas.

-

Urethane (Carbamate) Derivatives : Reaction with alcohols produces urethanes, a cornerstone of polyurethane chemistry.[8]

-

Drug Development : Isocyanates are used as reagents to link with various molecules, including oligosaccharides and cyclodextrins, for applications like creating chiral stationary phases for chromatography.[11] While direct applications in drug development for this specific isocyanate are not widely documented in the provided results, its role as a building block for creating diverse molecular structures is significant for medicinal chemistry research.

Spectroscopic Data Interpretation

While specific spectra for this compound were not provided in the search results, the expected characteristics can be inferred from its structure.

-

Infrared (IR) Spectroscopy : A very strong and characteristic absorption band is expected in the region of 2250-2275 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=O group.[12] Other bands would correspond to aromatic C-H and C=C stretching.

-

¹H NMR Spectroscopy : The spectrum would show signals for the two methyl groups and the aromatic protons on the benzene ring. The chemical shifts and splitting patterns would be indicative of their positions.

-

¹³C NMR Spectroscopy : The carbon of the isocyanate group would appear around 120-130 ppm. Signals for the aromatic carbons and the two methyl group carbons would also be present.[13]

-

Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (147.17).[1][3] Fragmentation patterns would involve the loss of the NCO group and other characteristic cleavages of the aromatic ring.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. echemi.com [echemi.com]

- 4. This compound - CAS:40397-98-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 007chemicals.com [007chemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]

- 11. 3,5-Dimethylphenyl isocyanate 99 54132-75-1 [sigmaaldrich.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. kvdcnrt.com [kvdcnrt.com]

2,5-Dimethylphenyl isocyanate structure and synthesis

An In-depth Technical Guide to 2,5-Dimethylphenyl Isocyanate: Structure and Synthesis

For researchers, scientists, and professionals in drug development, a thorough understanding of reactive intermediates is crucial. This compound is an aromatic isocyanate that serves as a versatile building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity is centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O), making it susceptible to nucleophilic attack by alcohols, amines, and water to form urethanes, ureas, and other derivatives.

This guide provides a detailed overview of the chemical structure and a primary synthesis route for this compound, complete with experimental protocols and quantitative data.

Chemical Structure and Properties

This compound, also known as 2-isocyanato-1,4-dimethylbenzene, is an organic compound with the chemical formula C₉H₉NO.[1] The structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and an isocyanate functional group at position 1.

Key Chemical Identifiers:

-

Molecular Formula: C₉H₉NO[2]

-

Molecular Weight: 147.18 g/mol [2]

-

CAS Number: 40397-98-6[2]

-

IUPAC Name: 2-isocyanato-1,4-dimethylbenzene[2]

-

SMILES: CC1=CC=C(C)C(=C1)N=C=O[2]

Physical Properties:

Synthesis of this compound

The most established method for synthesizing aryl isocyanates is through the phosgenation of the corresponding primary amine.[5] In the case of this compound, the precursor is 2,5-dimethylaniline (also known as 2,5-xylidine).[6][7] The reaction involves treating the amine with phosgene (COCl₂) or a safer phosgene equivalent, such as solid triphosgene (bis(trichloromethyl)carbonate) or diphosgene (trichloromethyl chloroformate).[6][8]

The general reaction proceeds by the amine attacking the carbonyl carbon of the phosgenating agent, followed by the elimination of hydrogen chloride (HCl) to form the isocyanate.

Phosgene-Free Synthesis Routes

Due to the high toxicity of phosgene and its derivatives, significant research has been dedicated to developing phosgene-free synthesis routes for isocyanates.[5] These alternative methods include:

-

Carbonylation of Nitroaromatics: The direct reaction of nitro compounds with carbon monoxide.[5]

-

Thermal Decomposition of Carbamates: Carbamates, which can be synthesized from amines and dimethyl carbonate (DMC), can be thermally decomposed to yield isocyanates.[5][9]

-

Curtius, Hofmann, or Lossen Rearrangements: These classic organic reactions can be used to convert carboxylic acids or their derivatives into isocyanates.[10]

While these methods offer a safer alternative, the phosgene route remains a common and efficient method in industrial applications for many aromatic isocyanates.[5]

Quantitative Data Summary

The efficiency of the synthesis can vary based on the specific phosgene equivalent used, reaction conditions, and purification methods. The table below summarizes quantitative data from a documented synthesis.

| Parameter | Value | Method | Source |

| Starting Material | 2,5-Dimethylaniline | Phosgenation | [6] |

| Phosgenating Agent | Solid Phosgene (Triphosgene) | Phosgenation | [6] |

| Yield | 91.04% | Phosgenation | [6] |

| Purity (HPLC) | 98.56% | Phosgenation | [6] |

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of this compound using solid phosgene, based on a patented procedure.[6]

Materials and Equipment:

-

2,5-Dimethylaniline (29.1 g)

-

Solid Phosgene (Triphosgene) (29.7 g)

-

1,2-Dichloroethane (200 mL total)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Solutions:

-

In a beaker, dissolve 29.1 g of 2,5-dimethylaniline in 100 mL of 1,2-dichloroethane.

-

In the three-neck flask, dissolve 29.7 g of solid phosgene in 100 mL of 1,2-dichloroethane.

-

-

Reaction Setup:

-

Cool the flask containing the solid phosgene solution to a temperature of 0-5°C using an ice bath.

-

Begin stirring the solution.

-

-

Addition of Amine:

-

Slowly add the 2,5-dimethylaniline solution dropwise to the stirred, cooled solid phosgene solution via the dropping funnel. Maintain the temperature between 0-5°C throughout the addition to control the initial exothermic reaction.

-

-

Reflux:

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 75-80°C.

-

Allow the mixture to reflux for 4.5 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent (1,2-dichloroethane) using a rotary evaporator.

-

The crude product is then purified by distillation under reduced pressure to yield pure this compound.[6]

-

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood.

-

Phosgene and its equivalents are extremely toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.

-

Hydrogen chloride gas is evolved as a byproduct; the reflux condenser should be fitted with a gas trap (e.g., a scrubber with a sodium hydroxide solution).

References

- 1. 007chemicals.com [007chemicals.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2,6-Dimethylphenyl isocyanate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,5-Dimethylaniline [himedialabs.com]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]

- 7. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. publications.iupac.org [publications.iupac.org]

- 9. researchgate.net [researchgate.net]

- 10. Isocyanate synthesis by substitution [organic-chemistry.org]

The Synthesis, Properties, and Applications of 2,5-Dimethylphenyl Isocyanate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dimethylphenyl isocyanate, a versatile reagent with growing importance in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis protocols, and its application in the construction of novel molecular entities through multicomponent reactions. The potential biological significance and safety considerations are also discussed, offering a complete resource for professionals in the field.

Core Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Weight | 147.18 g/mol | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][2][3] |

| CAS Number | 40397-98-6 | [1] |

| Density | 1.043 g/mL | [3] |

| Boiling Point | 210 °C | [3] |

| Refractive Index | 1.5315 | [3] |

| InChI Key | SOXVXJQIQVOCAY-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC=C(C)C(=C1)N=C=O | [3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for its preparation, providing researchers with actionable procedures for laboratory synthesis.

Protocol 1: Synthesis using Solid Phosgene

This method describes the synthesis of this compound from 2,5-dimethylaniline and solid phosgene (triphosgene).

Materials:

-

2,5-dimethylaniline

-

Solid phosgene (triphosgene)

-

1,2-dichloroethane (solvent)

Procedure:

-

Dissolve 29.1g of 2,5-dimethylaniline and 29.7g of solid phosgene separately in 100mL of 1,2-dichloroethane each.

-

Cool the solid phosgene solution to 0-5°C with stirring.

-

Slowly add the 2,5-dimethylaniline solution dropwise to the cooled solid phosgene solution.

-

After the addition is complete, heat the reaction mixture to 75-80°C and reflux for 4.5 hours.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Distill the residue under reduced pressure to obtain the final product, this compound.

This method has been reported to yield the product with a purity of 98.56% (as determined by HPLC) and a yield of 91.04%.[1]

Caption: Synthesis workflow for this compound.

Application in Drug Discovery: Isocyanide-Based Multicomponent Reactions

Isocyanates, and their isomeric counterparts isocyanides, are valuable building blocks in combinatorial chemistry and drug discovery. Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, enable the rapid synthesis of diverse libraries of complex molecules from simple starting materials. These reactions are prized for their efficiency and atom economy, making them ideal for the discovery of new therapeutic agents.

The general scheme for a Ugi four-component reaction (U-4CR) involves the reaction of an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to produce a dipeptide-like structure. This scaffold is of significant interest in medicinal chemistry due to its peptidic nature and potential for biological activity.

Caption: General scheme of the Ugi four-component reaction.

Potential Biological Activity and Signaling Pathway Interactions

While direct evidence of this compound's involvement in specific signaling pathways is not yet established, the isocyanide functional group, structurally related to isocyanates, is known to interact with metalloenzymes. For instance, 2,6-dimethylphenyl isocyanide, a close structural analog, has been shown to act as a ligand for copper ions in enzymes like dopamine-β-monooxygenase and peptidylglycine monooxygenase. This interaction can modulate the enzyme's activity, suggesting a potential mechanism of action for isocyanide-containing compounds.

The ability of the isocyano group to coordinate with metal ions in the active sites of enzymes presents a promising strategy for designing novel enzyme inhibitors. This interaction can be leveraged in drug development to target metalloenzymes implicated in various diseases.

Caption: Interaction of isocyanides with metalloenzymes.

Safety and Handling

Isocyanates are reactive compounds and should be handled with appropriate safety precautions. They are known respiratory and skin sensitizers and can cause occupational asthma.[4] Exposure can lead to irritation of the skin, eyes, and respiratory tract. It is crucial to use personal protective equipment, including gloves, safety glasses, and a respirator, when working with this compound in a well-ventilated area.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its defined physicochemical properties and established synthesis protocols make it an accessible building block for medicinal chemists. The utility of the isocyanate and isocyanide functional groups in multicomponent reactions provides a powerful tool for the rapid generation of diverse chemical libraries for biological screening. While further research is needed to elucidate its specific biological targets and mechanisms of action, the known interactions of related compounds with metalloenzymes suggest promising avenues for future investigation. As with all reactive chemicals, proper safety measures are paramount when handling this compound.

References

An In-depth Technical Guide to the Reactivity of 2,5-Dimethylphenyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,5-dimethylphenyl isocyanate with a range of common nucleophiles, including amines, alcohols, thiols, and water. The document details the reaction mechanisms, kinetic considerations, and the influence of electronic and steric effects on reactivity. While specific kinetic data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related aryl isocyanates to provide a robust framework for understanding and predicting its chemical behavior. Detailed experimental protocols for key reactions and product characterization are provided to enable practical application in a laboratory setting.

Core Principles of Isocyanate Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). Nucleophilic attack on this carbon initiates a variety of addition reactions, leading to the formation of stable covalent bonds. The general order of reactivity for common nucleophiles with aryl isocyanates is:

Primary Aliphatic Amines > Primary Aromatic Amines > Secondary Amines > Alcohols > Thiols > Water

Electron-donating groups on the aromatic ring, such as the two methyl groups in this compound, generally decrease the electrophilicity of the isocyanate carbon, making it slightly less reactive than unsubstituted phenyl isocyanate. Conversely, electron-withdrawing groups increase reactivity. Steric hindrance around the isocyanate group can also play a significant role in moderating reaction rates.

Reaction with Amine Nucleophiles: Urea Formation

The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is of great interest in organic synthesis and drug development, as the urea moiety is a common scaffold in biologically active molecules.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine to the nitrogen of the isocyanate, resulting in the formation of a stable urea linkage.

Kinetic Data

Table 1: Representative Quantitative Data for Aryl Isocyanate Reactions with Amines

| Isocyanate | Amine | Solvent | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Reference |

| Phenyl Isocyanate | Aniline | Benzene | 8.20 x 10⁻³ | [2] |

| Phenyl Isocyanate | Aniline | Chlorobenzene | Varies with concentration | [2] |

| Phenyl Isocyanate | n-Butanol | - | - | [3] |

| 3,5-Diethyl Toluene Diamine | Phenyl Isocyanate | - | Complex kinetics due to unequal reactivity | [3] |

Note: This table provides illustrative data from related aryl isocyanates to indicate the magnitude of reaction rates. Specific values for this compound may vary.

Experimental Protocol: Synthesis of 1-(2,5-Dimethylphenyl)-3-phenylurea

This protocol details the synthesis of a diaryl urea from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Anhydrous acetone[1]

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous acetone.

-

To the stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise at room temperature.[1] The temperature should be monitored and kept below 40°C.

-

Stir the reaction mixture at room temperature for 3-4 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will likely precipitate. Filter the solid product from the reaction mixture.

-

Wash the collected solid with a small amount of cold acetone and dry under vacuum.[1]

Characterization:

-

Melting Point: Determine the melting point of the purified product.

-

FTIR (cm⁻¹): Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C=O stretching of the urea (around 1650 cm⁻¹).

-

¹H NMR and ¹³C NMR: Confirm the structure by analyzing the chemical shifts and integration of the protons and carbons in the molecule. Mass spectrometry can confirm the molecular weight.[1]

Reaction with Alcohol Nucleophiles: Carbamate (Urethane) Formation

The reaction of this compound with alcohols produces carbamates, also known as urethanes. This reaction is fundamental to the polyurethane industry. The reaction with alcohols is generally slower than with amines and often requires catalysis.

Reaction Mechanism

The alcohol oxygen acts as a nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the alcohol to the isocyanate nitrogen forms the carbamate linkage. The reaction can be catalyzed by both the alcohol reactant itself and the urethane product (autocatalysis).[5]

Kinetic Data

The uncatalyzed reaction of aryl isocyanates with alcohols is relatively slow. The reactivity of alcohols generally follows the order: primary > secondary > tertiary, due to steric hindrance.[6] Experimental activation energies for the reactions of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol.[5]

Table 2: Representative Quantitative Data for Aryl Isocyanate Reactions with Alcohols

| Isocyanate | Alcohol | Catalyst | Activation Energy (Ea) (kJ/mol) | Reference |

| Phenyl Isocyanate | 1-Propanol | None | Varies with excess of reactants | [5] |

| p-Tolyl Isocyanate | n-Butanol | Fe(acac)₃ | - | [7] |

| Aryl Isocyanates | Various | None | 17-54 | [5] |

Note: This table provides illustrative data from related aryl isocyanates. Specific values for this compound may vary.

Experimental Protocol: Synthesis of an Alkyl N-(2,5-dimethylphenyl)carbamate

This protocol outlines a general procedure for the synthesis of a carbamate from this compound and an alcohol.

Materials:

-

This compound

-

Primary or secondary alcohol (e.g., ethanol, isopropanol)

-

Anhydrous toluene or other aprotic solvent

-

Tertiary amine catalyst (e.g., triethylamine) or an organotin catalyst (e.g., dibutyltin dilaurate) (optional)

-

Standard laboratory glassware

-

Magnetic stirrer and reflux condenser

Procedure:

-

To a solution of the alcohol (1.0-1.2 equivalents) in anhydrous toluene in a round-bottom flask, add the catalyst (if used, e.g., 0.1 equivalents of triethylamine).

-

Heat the solution to a suitable temperature (e.g., 60-80°C) under a nitrogen atmosphere.

-

Slowly add this compound (1.0 equivalent) to the heated solution.

-

Monitor the reaction by TLC or in-situ FTIR spectroscopy by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Characterization:

-

FTIR (cm⁻¹): Identify N-H stretching (around 3300 cm⁻¹) and C=O stretching of the carbamate (around 1700 cm⁻¹).

-

¹H NMR and ¹³C NMR: Confirm the structure of the resulting carbamate.

Reaction with Thiol Nucleophiles: Thiocarbamate Formation

The reaction of this compound with thiols yields thiocarbamates. This reaction is generally slower than the reactions with amines or alcohols and almost always requires a catalyst.[9]

Reaction Mechanism

Similar to alcohols, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. A subsequent proton transfer leads to the formation of the thiocarbamate product. Strong bases, such as tertiary amines, are effective catalysts as they deprotonate the thiol to form the more nucleophilic thiolate anion.

Kinetic Data

The uncatalyzed reaction between an isocyanate and a thiol is slow. The rate of reaction is first order with respect to the isocyanate, thiol, and a tertiary amine catalyst.[9]

Table 3: Representative Reactivity Trends for Aryl Isocyanate Reactions with Thiols

| Isocyanate | Thiol | Catalyst | Relative Rate | Reference |

| Phenyl Isocyanate | Phenylmethanethiol | Triethylamine | High | [9] |

| Phenyl Isocyanate | 1-Butanethiol | Triethylamine | Medium | [9] |

| Phenyl Isocyanate | Thiophenol | Triethylamine | Low | [9] |

Note: This table illustrates general reactivity trends. Actual rates will depend on concentrations and temperature.

Experimental Protocol: Synthesis of an S-Alkyl N-(2,5-dimethylphenyl)thiocarbamate

This protocol describes a general method for the synthesis of a thiocarbamate.

Materials:

-

This compound

-

Thiol (e.g., 1-butanethiol)

-

Triethylamine

-

Anhydrous acetonitrile

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous acetonitrile.

-

Stir the solution at room temperature.

-

Slowly add this compound (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization:

-

FTIR (cm⁻¹): Look for N-H stretching (around 3300 cm⁻¹) and C=O stretching of the thiocarbamate (around 1680 cm⁻¹).

-

¹H NMR and ¹³C NMR: Confirm the structure of the product.

-

Mass Spectrometry: Confirm the molecular weight of the thiocarbamate.

Reaction with Water: Hydrolysis and Urea Formation

The reaction of this compound with water is a multi-step process. The initial product is an unstable carbamic acid, which readily decarboxylates to form 2,5-dimethylaniline and carbon dioxide. The newly formed amine can then react with another molecule of this compound to produce a symmetrical disubstituted urea, 1,3-bis(2,5-dimethylphenyl)urea.

Reaction Mechanism

The hydrolysis of aryl isocyanates can be subject to general base catalysis. The uncatalyzed reaction is thought to involve two molecules of water, one acting as the nucleophile and the other as a general base.[10]

Kinetic Data

The hydrolysis of aryl isocyanates is a complex reaction to study kinetically due to the subsequent rapid reaction of the formed amine. The rate of hydrolysis is generally slower than the reaction with amines and alcohols.

Table 4: General Observations on the Hydrolysis of Aryl Isocyanates

| Isocyanate | Condition | Key Observation | Reference |

| Phenyl Isocyanate | Aqueous solution | General base catalysis observed. | [10] |

| Phenyl Isocyanate | Aqueous solution | Relative rates of reaction with HO⁻ vs H₂O is ~7 x 10⁵ : 1. | [11] |

| Aryl Isocyanates | Presence of moisture | Leads to the formation of symmetric ureas as byproducts in other reactions. |

Experimental Considerations

The reaction with water is often an undesirable side reaction in syntheses involving isocyanates. To avoid the formation of symmetrical urea byproducts, it is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for kinetic analysis.

Caption: General reaction pathways of this compound with nucleophiles.

Caption: General experimental workflow for kinetic analysis of isocyanate reactions.

Conclusion

This compound exhibits a predictable pattern of reactivity towards nucleophiles, consistent with that of other aryl isocyanates. The presence of two electron-donating methyl groups on the aromatic ring likely results in a slightly attenuated reactivity compared to phenyl isocyanate, while steric effects from the ortho-methyl group may also play a role in certain reactions. The reactions with amines are rapid and lead to ureas, while reactions with alcohols and thiols are slower, often requiring catalysis to proceed at a practical rate, yielding carbamates and thiocarbamates, respectively. Hydrolysis leads to the formation of a symmetrical urea. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers to design and execute experiments involving this compound, enabling its effective use in the synthesis of novel compounds for various applications, including drug discovery and materials science.

References

- 1. asianpubs.org [asianpubs.org]

- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 3. experts.umn.edu [experts.umn.edu]

- 4. poliuretanos.net [poliuretanos.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilicity of 2,5-Dimethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenyl isocyanate is an aromatic isocyanate featuring a highly reactive isocyanate (-N=C=O) functional group. The electrophilicity of the carbon atom within this group is a critical determinant of its reactivity towards nucleophiles, a cornerstone of its application in organic synthesis, polymer chemistry, and the development of novel therapeutics. This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of this compound, methodologies for its assessment, and its implications for reaction kinetics and mechanisms.

The isocyanate functional group's reactivity stems from the significant positive partial charge on the central carbon atom, arising from the electronegativity of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophilic attack by compounds such as alcohols, amines, and thiols. The substituents on the phenyl ring play a crucial role in modulating this electrophilicity through a combination of inductive and steric effects. In the case of this compound, the two methyl groups exert a significant influence on the reactivity of the isocyanate moiety.

Factors Influencing Electrophilicity

The electrophilicity of this compound is primarily influenced by the electronic and steric effects of the two methyl substituents on the phenyl ring.

Electronic Effects:

Methyl groups are generally considered to be electron-donating groups through induction and hyperconjugation. This electron-donating nature increases the electron density on the aromatic ring, which in turn can slightly reduce the partial positive charge on the isocyanate carbon, thereby decreasing its electrophilicity compared to unsubstituted phenyl isocyanate.

To quantify these electronic effects, the Hammett equation is a valuable tool. However, for ortho substituents, steric effects can complicate the standard Hammett relationship. The Taft equation is often employed to separate polar (inductive and field) and steric effects for ortho-substituted systems.

-

5-Methyl Group (Meta Position): The methyl group at the 5-position is meta to the isocyanate group. Its electronic influence can be estimated using the Hammett constant (σ_meta). The σ_meta value for a methyl group is approximately -0.07, indicating a weak electron-donating effect that slightly deactivates the isocyanate group towards nucleophilic attack.

-

2-Methyl Group (Ortho Position): The methyl group at the 2-position is ortho to the isocyanate group. Its electronic effect is more complex due to the proximity to the reaction center. While it also has an electron-donating inductive effect, steric hindrance becomes a significant factor. For ortho substituents, the standard Hammett constants are often unreliable. Taft's steric parameter (Es) and polar parameter (σ) are more appropriate. For a methyl group, both Es and σ are defined as 0, as it is the reference substituent for these scales. This indicates a baseline steric and polar effect against which other ortho substituents are measured.

Steric Effects:

The ortho-methyl group in this compound introduces significant steric hindrance around the isocyanate functional group. This steric bulk can impede the approach of nucleophiles, particularly large or bulky ones, thereby reducing the reaction rate. This effect is often more pronounced than the electronic effects of the methyl groups.

The interplay of these electronic and steric factors is crucial in determining the overall reactivity profile of this compound.

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Electrophilicity of Isocyanate Carbon", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Electronic Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Steric Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="2-Methyl Group (Ortho)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="5-Methyl Group (Meta)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Electron-Donating (Inductive/Hyperconjugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Decreased Reactivity", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label="Determined by"]; B -> C; B -> D; C -> E; C -> F; D -> E; E -> G [label="Exerts"]; F -> G [label="Exerts"]; E -> H [label="Causes"]; G -> I [label="Leads to"]; H -> I [label="Leads to"]; }

Caption: Factors influencing this compound electrophilicity.Quantitative Data

Direct quantitative kinetic data for the reactions of this compound is scarce in the published literature. However, we can estimate its relative reactivity based on the known effects of its substituents and by comparing it to phenyl isocyanate.

| Compound | Substituents | Key Electronic/Steric Parameters | Expected Relative Reactivity vs. Phenyl Isocyanate | Rationale |

| This compound | 2-Methyl, 5-Methyl | σ_meta (5-Me) ≈ -0.07; Es (2-Me) = 0 | Lower | The combined electron-donating effects of two methyl groups and the significant steric hindrance from the ortho-methyl group are expected to decrease the electrophilicity and accessibility of the isocyanate carbon. |

| Phenyl Isocyanate | None (Reference) | - | 1 (Reference) | Unsubstituted aromatic isocyanate serving as the baseline for comparison. |

| 4-Nitrophenyl Isocyanate | 4-Nitro | σ_para (NO2) = +0.78 | Higher | The strongly electron-withdrawing nitro group significantly increases the electrophilicity of the isocyanate carbon. |

| 4-Methoxyphenyl Isocyanate | 4-Methoxy | σ_para (OMe) = -0.27 | Lower | The electron-donating methoxy group reduces the electrophilicity of the isocyanate carbon. |

Note: The relative reactivity is a qualitative estimation. Actual reaction rates will depend on the specific nucleophile, solvent, temperature, and catalyst used.

Experimental Protocols

Determining the electrophilicity and reactivity of this compound requires well-designed kinetic experiments. A common method involves studying its reaction with a nucleophile, such as an alcohol, and monitoring the reaction progress over time.

Kinetic Study of the Reaction between this compound and an Alcohol using a Microreactor System

This protocol is adapted from a method for studying phenyl isocyanate-alcohol reactions and is suitable for determining the reaction rate constants and activation energy.

1. Materials and Reagents:

-

This compound (reactant)

-

Anhydrous alcohol (e.g., 1-butanol, nucleophile)

-

Anhydrous tetrahydrofuran (THF, solvent)

-

n-Butylamine (quenching agent)

-

Acetonitrile (HPLC mobile phase)

-

Deionized water (HPLC mobile phase)

2. Instrumentation:

-

Microreactor system with precise temperature and flow rate control

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

-

Analytical balance

3. Experimental Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in anhydrous THF (e.g., 0.1 M).

-

Prepare a stock solution of the alcohol in anhydrous THF (e.g., 1.0 M). The excess of alcohol ensures pseudo-first-order kinetics.

-

-

Microreactor Setup:

-

Set up the microreactor with two inlet pumps, one for the isocyanate solution and one for the alcohol solution.

-

Set the desired reaction temperature using the microreactor's temperature controller.

-

-

Reaction Execution:

-

Pump the reactant solutions into the microreactor at controlled flow rates to achieve the desired residence time.

-

Collect samples of the reaction mixture at the outlet of the microreactor.

-

-

Sample Quenching and Analysis:

-

Immediately quench the collected samples by adding a solution of n-butylamine in acetonitrile. The n-butylamine will rapidly react with any unreacted isocyanate to form a stable urea derivative.

-

Analyze the quenched samples by HPLC to determine the concentration of the urethane product and the urea derivative. The UV detector should be set to a wavelength where both compounds can be quantified.

-

-

Data Analysis:

-

Calculate the concentration of the urethane product at different residence times (and thus reaction times).

-

Plot the concentration of the product versus time to determine the initial reaction rate.

-

Under pseudo-first-order conditions, the natural logarithm of the isocyanate concentration versus time will yield a linear plot with a slope equal to the negative of the pseudo-first-order rate constant (k').

-

The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alcohol.

-

Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

-

// Nodes A [label="Prepare Stock Solutions\n(Isocyanate in THF, Alcohol in THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Set Up Microreactor\n(Temperature and Flow Rates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Pump Reactants into Microreactor", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Collect Samples at Outlet", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Quench Samples\n(with n-Butylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="HPLC Analysis\n(Quantify Product and Urea)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Data Analysis\n(Determine Rate Constants and Activation Energy)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for kinetic analysis of isocyanate-alcohol reaction.Conclusion

The electrophilicity of this compound is a nuanced property governed by the interplay of the electron-donating nature of its two methyl substituents and the steric hindrance imposed by the ortho-methyl group. These factors collectively suggest a reduced reactivity compared to unsubstituted phenyl isocyanate. For professionals in drug development and materials science, a thorough understanding of these principles is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with tailored reactivity profiles. The provided experimental framework offers a robust starting point for quantitatively characterizing the electrophilicity of this and other substituted isocyanates, enabling more precise control over their chemical transformations.

The Role of 2,5-Dimethylphenyl Isocyanate as a Hapten: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylphenyl isocyanate (2,5-DMPI) is a reactive chemical intermediate belonging to the isocyanate family. Due to its electrophilic nature, 2,5-DMPI can act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. This guide provides a comprehensive technical overview of the role of 2,5-DMPI as a hapten, focusing on the mechanisms of sensitization, experimental protocols for assessment, and the underlying immunological signaling pathways. Given the limited specific data for 2,5-DMPI, information from closely related and well-studied isocyanates is utilized to illustrate key concepts and experimental outcomes, with appropriate caveats.

Introduction: Isocyanates as Haptens

Isocyanates are a class of low molecular weight aromatic and aliphatic compounds characterized by the functional group –N=C=O. They are widely used in the production of polyurethanes, which are found in foams, adhesives, coatings, and elastomers. Occupational exposure to isocyanates is a significant health concern, as they are potent sensitizers of the skin and respiratory tract.[1]

The sensitizing potential of isocyanates stems from their ability to act as haptens. The highly electrophilic isocyanate group readily reacts with nucleophilic functional groups on endogenous proteins, such as the amino groups of lysine residues and the sulfhydryl groups of cysteine residues, to form stable covalent adducts.[2] These modified proteins, now considered neo-antigens, are recognized as foreign by the immune system, initiating a cascade of events that can lead to allergic contact dermatitis or occupational asthma.

Mechanism of Sensitization by this compound

The immunological response to 2,5-DMPI, as with other isocyanates, is a complex process involving both the innate and adaptive immune systems. The sensitization process can be broadly divided into two phases: the induction phase and the elicitation phase.

2.1. The Induction Phase: Initial Encounter and Immune Priming

Upon initial contact with the skin or respiratory tract, 2,5-DMPI penetrates the biological barriers and rapidly conjugates with self-proteins to form hapten-protein complexes. These neo-antigens are then processed by antigen-presenting cells (APCs), primarily dendritic cells (DCs) and Langerhans cells in the skin.

The key events in the induction phase are:

-

Haptenation: 2,5-DMPI covalently binds to endogenous proteins.

-

APC Uptake and Processing: APCs internalize the haptenated proteins and process them into smaller peptides.

-

MHC Presentation: The haptenated peptides are presented on the surface of APCs by Major Histocompatibility Complex (MHC) class I and class II molecules.

-

T-cell Priming: Naive T-lymphocytes in the draining lymph nodes recognize the hapten-peptide-MHC complexes, leading to their activation, proliferation, and differentiation into hapten-specific effector and memory T-cells.[3]

2.2. The Elicitation Phase: Allergic Response upon Re-exposure

Subsequent exposure to 2,5-DMPI in a sensitized individual triggers a more rapid and robust immune response, leading to the clinical manifestations of allergy. Memory T-cells are quickly activated upon re-encountering the hapten, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells to the site of exposure, resulting in allergic contact dermatitis or an asthmatic response.

Experimental Protocols for Assessing Sensitization Potential

A number of in vitro and in vivo methods are available to assess the skin sensitization potential of chemicals like 2,5-DMPI. These assays are designed to evaluate the key molecular and cellular events in the adverse outcome pathway (AOP) for skin sensitization.

3.1. In Vitro Methods

3.1.1. Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the reactivity of a chemical towards synthetic peptides containing either cysteine or lysine, mimicking the covalent binding to skin proteins.[4][5][6]

-

Principle: The depletion of the cysteine and lysine peptides is measured by high-performance liquid chromatography (HPLC) after a 24-hour incubation with the test chemical.

-

Methodology:

-

Prepare a 100 mM solution of the test chemical (e.g., 2,5-DMPI) in a suitable solvent (e.g., acetonitrile).

-

Incubate the test chemical solution with synthetic cysteine- and lysine-containing peptides at a 1:10 and 1:50 molar ratio, respectively, for 24 hours at room temperature.

-

Analyze the samples by HPLC with UV detection at 220 nm to quantify the remaining peptide concentrations.

-

Calculate the percentage of peptide depletion.

-

-

Interpretation: The mean peptide depletion is used to classify the substance into reactivity classes (minimal, low, moderate, or high).[5]

3.1.2. KeratinoSens™ Assay

This assay evaluates the activation of the Keap1-Nrf2-ARE antioxidant response element (ARE) pathway in human keratinocytes, a key event in the cellular response to sensitizers.[7][8][9]

-

Principle: The assay uses a transgenic human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the ARE. Activation of the pathway by a sensitizer leads to the production of luciferase, which is measured by luminescence.

-

Methodology:

-

Culture the KeratinoSens™ cell line in 96-well plates.

-

Expose the cells to a range of concentrations of the test chemical (e.g., 2,5-DMPI) for 48 hours.

-

Measure luciferase activity using a luminometer.

-

Assess cell viability in parallel using a cytotoxicity assay (e.g., MTT assay).

-

-

Interpretation: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.[10]

3.1.3. Human Cell Line Activation Test (h-CLAT)

The h-CLAT assesses the activation of dendritic cells, a critical step in the induction of an immune response, by measuring the expression of specific cell surface markers.[1][11][12][13]

-

Principle: The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells. The upregulation of the co-stimulatory molecules CD86 and CD54 on the cell surface following exposure to a sensitizer is quantified by flow cytometry.

-

Methodology:

-

Culture THP-1 cells and expose them to various concentrations of the test chemical (e.g., 2,5-DMPI) for 24 hours.

-

Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

-

Analyze the expression of the markers using a flow cytometer.

-

Determine cell viability using a suitable method (e.g., propidium iodide staining).

-

-

Interpretation: A substance is considered a sensitizer if it induces a significant increase in the expression of CD86 and/or CD54 at non-cytotoxic concentrations.[13][14]

3.2. In Vivo Method: Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for assessing the skin sensitization potential of chemicals and measures the proliferation of lymphocytes in the draining lymph nodes.[8][15]

-

Principle: Topical application of a sensitizer to the ears of mice induces a proliferative response of lymphocytes in the auricular lymph nodes. This proliferation is quantified by measuring the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by measuring ATP content.

-

Methodology:

-

Apply the test chemical (e.g., 2,5-DMPI) in a suitable vehicle to the dorsum of both ears of mice for three consecutive days.[8]

-

On day 6, inject the mice intravenously with ³H-methyl thymidine or sacrifice the animals and measure the ATP content of the draining lymph nodes.

-

Excise the auricular lymph nodes and measure the radioactivity or ATP levels.

-

Calculate the stimulation index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

-

-

Interpretation: A chemical is classified as a sensitizer if it induces a stimulation index of 3 or greater. The concentration of the chemical required to produce an SI of 3 (EC3 value) is used as a measure of its sensitizing potency.[16]

Quantitative Data on Isocyanate Sensitization

Table 1: In Vitro Sensitization Data for Representative Isocyanates (Illustrative)

| Assay | Test Substance | Endpoint | Result | Classification | Reference |

| DPRA | Toluene-2,4-diisocyanate (TDI) | Cysteine Depletion (%) | 95.2 | High Reactivity | Fictional Data |

| Lysine Depletion (%) | 15.8 | ||||

| KeratinoSens™ | Toluene-2,4-diisocyanate (TDI) | EC1.5 (µM) | 6.3 | Sensitizer | Fictional Data |

| h-CLAT | Toluene-2,4-diisocyanate (TDI) | Min. Conc. for CD86+ (µM) | 4.2 | Sensitizer | Fictional Data |

| Min. Conc. for CD54+ (µM) | 2.1 |

Note: The data presented in this table are for illustrative purposes based on the known sensitizing properties of TDI and are not actual experimental results for 2,5-DMPI.

Table 2: In Vivo LLNA Data for Representative Isocyanates (Illustrative)

| Test Substance | Vehicle | EC3 Value (%) | Potency Classification | Reference |

| Toluene-2,4-diisocyanate (TDI) | Acetone/Olive Oil (4:1) | 0.08 | Extreme | [9] |

| Hexamethylene diisocyanate (HDI) | Acetone/Olive Oil (4:1) | 0.3 | Strong | [9] |

Immunological Signaling Pathways

The activation of the immune system by 2,5-DMPI as a hapten involves a complex network of signaling pathways within APCs and T-cells.

5.1. Dendritic Cell Activation Pathway

Hapten-protein conjugates can activate dendritic cells through various stress-responsive pathways, leading to their maturation and migration.

Caption: Dendritic cell activation by a hapten.

5.2. T-Cell Activation Pathway

The interaction between a mature APC presenting a haptenated peptide and a naive T-cell triggers a signaling cascade that leads to T-cell activation and differentiation.

Caption: T-Cell activation by an antigen-presenting cell.

Conclusion

This compound possesses the chemical properties of a hapten, enabling it to sensitize the immune system and cause allergic reactions. Understanding the mechanisms of haptenation and the subsequent immunological events is crucial for assessing the risks associated with its use and for the development of safer alternatives. The experimental protocols and signaling pathways described in this guide provide a framework for the evaluation of 2,5-DMPI and other isocyanates. Further research is warranted to generate specific quantitative data for 2,5-DMPI to refine its risk assessment and to develop targeted therapeutic strategies for isocyanate-induced allergies.

References

- 1. Developments in laboratory diagnostics for isocyanate asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Recognition of Haptens by T Cells: More Than One Way to Tickle the Receptor - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. T cell immune responses to haptens. Structural models for allergic and autoimmune reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inchem.org [inchem.org]

- 5. ftp.cdc.gov [ftp.cdc.gov]

- 6. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test. Can p-phenylenediamine be Used as a Marker for Diisocyanate Contact Allergy? [opendermatologyjournal.com]

- 8. cefic-lri.org [cefic-lri.org]

- 9. rivm.nl [rivm.nl]

- 10. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Evaluating Isocyanate Toxicity using Skin Cells [lifelinecelltech.com]

- 12. Investigation of mechanisms underlying the T-cell response to the hapten 2,4-dinitrochlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toluene, xylenes and xylene isomers in urine as biological indicators of low-level exposure to each solvent; a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ecetoc.org [ecetoc.org]

The Chemistry of Aromatic Isocyanates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aromatic isocyanates are a pivotal class of chemical intermediates, distinguished by the presence of one or more isocyanate (-N=C=O) functional groups directly attached to an aromatic ring. This structural feature imparts a high degree of reactivity, making them indispensable in the synthesis of a wide array of polymers, most notably polyurethanes.[1][2][3] Their versatility has led to their widespread use in materials ranging from flexible and rigid foams to high-performance coatings and elastomers.[2] However, their potent biological activity, particularly as respiratory and dermal sensitizers, necessitates a thorough understanding of their chemistry and adherence to strict safety protocols.[1] This guide provides a comprehensive overview of the core chemistry of aromatic isocyanates, including their synthesis, reactivity, and key applications, with a focus on providing actionable data and experimental methodologies for professionals in research and development.

Core Concepts: Structure and Reactivity

The defining feature of an aromatic isocyanate is the electrophilic carbon atom within the isocyanate group. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, coupled with the resonance stabilization afforded by the aromatic ring, renders this carbon highly susceptible to nucleophilic attack.[2] This inherent reactivity is the cornerstone of their utility in polymerization reactions.

The two most industrially significant aromatic isocyanates are Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI).[2] TDI is typically supplied as a mixture of its 2,4- and 2,6-isomers, which introduces asymmetry into the polymer backbone, often resulting in more flexible materials.[4] In contrast, the symmetrical structure of 4,4'-MDI allows for more ordered packing of polymer chains, leading to more rigid and crystalline polyurethane structures.[4]

Synthesis of Aromatic Isocyanates

The industrial production of aromatic isocyanates is dominated by the phosgenation of the corresponding primary aromatic amines.[5][6] This process, while efficient, involves the use of highly toxic phosgene gas, necessitating stringent safety measures. For laboratory-scale synthesis, safer alternatives such as triphosgene (a solid phosgene equivalent) are often employed.

Experimental Protocol: Laboratory-Scale Synthesis of an Aromatic Isocyanate from an Aromatic Amine using Triphosgene

This protocol provides a general procedure for the synthesis of an aromatic isocyanate from a primary aromatic amine using triphosgene. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves toxic reagents and byproducts.

Materials:

-

Aromatic primary amine (e.g., aniline, toluenediamine)

-

Triphosgene

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N), freshly distilled

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, dropping funnel)

-

Rotary evaporator

Procedure:

-

Preparation: Under an inert atmosphere of nitrogen or argon, dissolve the aromatic primary amine (1 equivalent) in anhydrous DCM in a Schlenk flask equipped with a magnetic stirrer and a dropping funnel.

-

Triphosgene Addition: In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.

-

Reaction Initiation: Cool the amine solution to 0 °C using an ice bath. Slowly add the triphosgene solution dropwise to the stirred amine solution.

-

Base Addition: Following the addition of triphosgene, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the characteristic N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).

-

Work-up: Upon completion, the reaction mixture will contain the isocyanate product and triethylamine hydrochloride precipitate. Filter the mixture to remove the salt.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude aromatic isocyanate. Further purification can be achieved by vacuum distillation or recrystallization, depending on the properties of the product.

Key Reactions of Aromatic Isocyanates

The high reactivity of the isocyanate group allows it to participate in a wide range of addition reactions with nucleophiles. These reactions are fundamental to the production of polyurethanes and other polymers.

Reaction with Alcohols to Form Urethanes

The reaction between an isocyanate and an alcohol yields a urethane linkage. This is the foundational reaction in polyurethane chemistry.[5]

R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

The reaction rate is influenced by the structure of both the isocyanate and the alcohol, as well as the presence of catalysts. Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[2]

Reaction with Amines to Form Ureas

Isocyanates react readily with primary and secondary amines to form substituted ureas.[5]

R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

Reaction with Water

Aromatic isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide.[5] The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reaction is particularly important in the production of polyurethane foams, where the generated carbon dioxide acts as a blowing agent.[5]

R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂

Quantitative Data on Aromatic Isocyanates

For ease of comparison, the following tables summarize key quantitative data for the most common aromatic isocyanates, TDI and MDI.

Table 1: Physicochemical Properties of Common Aromatic Diisocyanates

| Property | Toluene Diisocyanate (TDI) (80:20 mixture of 2,4- and 2,6-isomers) | Methylene Diphenyl Diisocyanate (MDI) (Polymeric MDI) |

| Molecular Formula | C₉H₆N₂O₂ | C₁₅H₁₀N₂O₂ (monomer) |

| Molecular Weight | 174.16 g/mol | ~360 g/mol (average for polymeric MDI) |

| Appearance | Colorless to pale yellow liquid | Dark brown liquid |

| Boiling Point | 251 °C | >300 °C |

| Melting Point | 14 °C | <10 °C |

| Vapor Pressure @ 25°C | 0.01 mmHg | <0.0001 mmHg |

Table 2: Comparative Reactivity and Mechanical Properties of TDI and MDI-based Polyurethanes

| Property | TDI-based Polyurethane | MDI-based Polyurethane |

| Reactivity | Higher, faster curing | Lower, slower curing |

| Flexibility | Generally more flexible and elastomeric | Generally more rigid and strong |

| Tensile Strength | 0.776 kgf/cm² (for a specific flexible foam formulation)[7] | Higher than TDI-based foams, offering superior strength[8] |

| Hardness | Lower | Higher |

| UV Stability | Poor, prone to yellowing | Poor, prone to yellowing |

Experimental Protocols for Key Applications

Experimental Protocol: Synthesis of Polyurethane Foam

This protocol outlines a general procedure for the laboratory-scale synthesis of a rigid polyurethane foam. Caution: This procedure should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Materials:

-

Polyether or polyester polyol

-

Aromatic diisocyanate (e.g., polymeric MDI)

-

Catalyst (e.g., dibutyltin dilaurate, tertiary amine)

-

Surfactant (silicone-based)

-

Blowing agent (e.g., water, pentane)

-

Disposable mixing container and stirrer

Procedure:

-

Premix Preparation: In a disposable container, accurately weigh and combine the polyol, surfactant, catalyst, and blowing agent.

-

Mixing: Stir the premix thoroughly for 30-60 seconds to ensure a homogeneous mixture.

-

Isocyanate Addition: Add the pre-weighed aromatic diisocyanate to the premix.

-

Final Mixing: Immediately and vigorously stir the mixture for 10-15 seconds until the color and consistency are uniform.

-

Foam Rise: Pour the mixture into a mold and observe the foam rise. The reaction is exothermic and will proceed rapidly.

-

Curing: Allow the foam to cure at room temperature or in an oven at a specified temperature for a set period (e.g., 24 hours) to develop its final properties.

Experimental Protocol: Monitoring Isocyanate Reactions with FT-IR Spectroscopy

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the kinetics of isocyanate reactions in real-time.[9]

Experimental Setup:

-

FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[9]

-

Reaction vessel (e.g., round-bottom flask) with ports for the ATR probe, stirrer, and reagent addition.

-

Temperature control system (e.g., oil bath).

Procedure:

-

Background Spectrum: Record a background spectrum of the solvent or the initial reaction mixture before the addition of the isocyanate.

-

Reaction Initiation: Start the reaction by adding the isocyanate to the reaction vessel.

-

Data Acquisition: Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 30 seconds).

-

Monitoring: Monitor the disappearance of the characteristic isocyanate peak at approximately 2250-2270 cm⁻¹. Simultaneously, the appearance of the urethane or urea carbonyl peak can be observed.

-

Kinetic Analysis: The concentration of the isocyanate can be quantified by measuring the area of its characteristic peak. Plotting the concentration versus time allows for the determination of reaction kinetics.

Visualizing Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in aromatic isocyanate chemistry.

Synthesis of Aromatic Isocyanates

Caption: General reaction pathway for the synthesis of aromatic isocyanates via phosgenation.

Polyurethane Formation

Caption: The fundamental reaction for the formation of polyurethane from an aromatic diisocyanate and a polyol.

Experimental Workflow for Polyurethane Foam Synthesis

Caption: A typical experimental workflow for the synthesis of polyurethane foam.

Conclusion

Aromatic isocyanates are a cornerstone of modern polymer chemistry, enabling the production of a vast range of materials with tailored properties. Their high reactivity, a direct consequence of their chemical structure, is both their greatest asset and a significant safety consideration. A thorough understanding of their synthesis, reaction mechanisms, and handling requirements is paramount for their safe and effective use in research and development. This guide has provided a foundational overview of these critical aspects, supported by quantitative data and detailed experimental protocols, to empower scientists and professionals in their work with this important class of compounds.

References

- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 2. gas-sensing.com [gas-sensing.com]

- 3. gas-sensing.com [gas-sensing.com]

- 4. benchchem.com [benchchem.com]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. psiurethanes.com [psiurethanes.com]

- 9. mt.com [mt.com]

An In-depth Technical Guide to the Health and Safety of 2,5-Dimethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2,5-dimethylphenyl isocyanate (CAS No. 40397-98-6), tailored for professionals in research and development. The following sections detail the toxicological profile, safe handling procedures, emergency protocols, and physical and chemical properties of this compound.

GHS Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards are associated with its acute toxicity, skin and eye irritation, and potential for respiratory sensitization.[1][2]

Table 1: GHS Classification for this compound [1][2][3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3][5] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3][5] |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[4] |

Signal Word: Danger[1]

Hazard Pictograms:

-

Health Hazard

-

Exclamation Mark

-

Corrosion (for some classifications)

Toxicological Information

For context and comparison, Table 2 provides toxicological data for a related isocyanate, phenyl isocyanate.

Table 2: Acute Toxicity Data for Phenyl Isocyanate (CAS No. 103-71-9) [7]

| Route | Species | Value |

| LD50 Oral | Rat | 172 mg/kg |

| LD50 Dermal | Rabbit | 7127 mg/kg |

| LC50 Inhalation | Rat | 0.022 mg/L (4 h) |

Experimental Protocols for Acute Toxicity Assessment